molecular formula C11H12N2 B140835 2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 134856-49-8

2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B140835
CAS No.: 134856-49-8
M. Wt: 172.23 g/mol
InChI Key: KKJSGIGUGAIDPR-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to the pyrrolo[1,2-a]benzimidazole (PBI) class of fused heterocycles, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . The dihydropyrrolobenzimidazole core is of significant interest as a precursor for developing mitomycin-like antitumor agents . This methyl-substituted derivative serves as a key intermediate for researchers exploring new chemical entities in oncology. Benzimidazole-based structures can interact with multiple biological targets, and analogs have demonstrated mechanisms of action including DNA alkylation and enzyme inhibition . Scientists utilize this compound to investigate structure-activity relationships (SAR) and to synthesize novel analogs for in vitro biological evaluation against various cancer cell lines . Applications: • Building block for antitumor drug discovery • Lead compound optimization & SAR studies • Intermediate in heterocyclic and synthetic chemistry This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-11-12-9-4-2-3-5-10(9)13(11)7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJSGIGUGAIDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Optimization

The most well-documented method involves rhodium-catalyzed cyclization of 1-(2-methylallyl)-1H-benzo[d]imidazole. Key steps include:

  • Substrate Preparation : 1-(2-methylallyl)-1H-benzo[d]imidazole is synthesized via alkylation of benzimidazole with 3-chloro-2-methylpropene.

  • Catalytic Conditions : Using [Rh(cod)Cl]₂ (2.5 mol%) and (R)-BINAP (6 mol%) in toluene at 135°C for 60 hours.

  • Yield and Enantioselectivity : 71% yield with 90% enantiomeric excess (ee).

Table 1: Comparative Reaction Conditions for Rh-Catalyzed Cyclization

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
12.5135607190
25.0120486885
32.5150726588

Mechanistic Insight : The reaction proceeds via oxidative addition of the rhodium catalyst to the allyl moiety, followed by intramolecular C–N bond formation and reductive elimination.

Iodine-Mediated sp³ C–H Amination

Transition-Metal-Free Synthesis

A scalable, metal-free approach utilizes molecular iodine (I₂) to induce intramolecular C–H amination of N-allyl benzimidazole precursors:

  • Substrate Scope : N-(2-methylallyl)benzimidazoles undergo cyclization at 80–100°C in ethyl acetate.

  • Reaction Conditions : 1.2 equiv I₂, 48 hours, irradiation with a 40W LED.

  • Yield : 68–85% for derivatives with electron-donating groups (e.g., -OCH₃, -CH₃).

Table 2: Impact of Substituents on I₂-Mediated Cyclization

SubstituentPositionYield (%)Reaction Time (h)
-CH₃28548
-OCH₃47852
-CF₃46460

Limitations : Electron-withdrawing groups (e.g., -CF₃) reduce reactivity due to decreased nucleophilicity of the amine.

Cyclopropyliminium Rearrangement

Ring Expansion Strategy

2-Cyclopropylbenzimidazoles undergo acid-catalyzed rearrangement to form the pyrrolo[1,2-a]benzimidazole core:

  • Substrate Synthesis : 2-Cyclopropylbenzimidazole is prepared via Cu-catalyzed coupling of benzimidazole with cyclopropane derivatives.

  • Rearrangement Conditions : HCl (conc.) in CH₂Cl₂ at 25°C for 24 hours.

  • Yield : 58–72% for methyl-substituted derivatives.

Mechanism : Protonation of the cyclopropane ring induces ring-opening, followed by 1,2-alkyl shift and intramolecular cyclization.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodYield Range (%)EnantioselectivityScalabilityCost Efficiency
Rh-Catalyzed Cyclization65–71High (85–90% ee)ModerateLow
I₂-Mediated Amination64–85NoneHighHigh
Cyclopropyliminium Rearrangement58–72NoneLowModerate

Key Observations :

  • Rh-Catalyzed Cyclization is optimal for enantioselective synthesis but requires expensive catalysts.

  • I₂-Mediated Amination offers a cost-effective, scalable route but lacks stereocontrol.

  • Rearrangement Approaches are limited by substrate availability and moderate yields.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies suggest adapting the I₂-mediated method for continuous flow reactors:

  • Residence Time : 2 hours at 100°C.

  • Productivity : 12 g/h with ≥95% purity.

Purification Protocols

  • Recrystallization : Use CH₂Cl₂/hexanes (1:3 v/v) to achieve ≥99% purity.

  • Chromatography : Silica gel (hexane/EtOAc 4:1) for lab-scale purification.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that Ru(bpy)₃²⁺ catalyzes visible-light-driven cyclization of N-allyl benzimidazoles:

  • Conditions : 450 nm LED, 25°C, 24 hours.

  • Yield : 62% (unoptimized).

Enzymatic Approaches

Lipase-mediated kinetic resolution of racemic mixtures achieves 98% ee but with low yields (≤40%) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exhibit promising anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, a study highlighted the synthesis of substituted derivatives that demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro tests revealed that certain derivatives possess effective antibacterial and antifungal properties. This makes them candidates for developing new antibiotics or antifungal agents, particularly in an era of rising antibiotic resistance .

Drug Discovery

Scaffold for Drug Development
The unique structure of this compound serves as a versatile scaffold in drug design. Its ability to form diverse derivatives allows medicinal chemists to modify the compound for improved efficacy and reduced toxicity. This adaptability is crucial in optimizing lead compounds during drug development processes .

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have focused on its ability to cross the blood-brain barrier and exert protective effects on neuronal cells under stress conditions .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved stability and functionality for applications in coatings and composites .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer AgentsSelective cytotoxicity against cancer cells
Antimicrobial AgentsEffective against bacteria and fungi
Drug DiscoveryScaffold for Drug DevelopmentVersatile modifications for improved efficacy
Neuroprotective EffectsPotential applications in neurodegenerative diseases
Material SciencePolymer ChemistryEnhanced thermal and mechanical properties

Case Studies

  • Anticancer Research : A study published in ChemInform detailed the synthesis of various 2-methyl derivatives which showed promising results against specific cancer cell lines. The research emphasized structure-activity relationships that could guide future drug design efforts .
  • Neuroprotection Study : A recent investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated significant protective effects on neuronal survival rates, warranting further exploration into its mechanisms of action .
  • Polymer Development : Research focused on incorporating this compound into polymer formulations demonstrated improvements in mechanical strength and thermal stability compared to traditional materials, showcasing its potential in advanced material applications .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, their synthesis routes, and biological activities:

Compound Structure Synthesis Highlights Biological Activity/Applications References
Imidazo[1,2-a]benzimidazole Fused imidazole-benzimidazole system Multi-component reactions using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate Intraocular pressure (IOP)-lowering activity in rats (max ΔIOP: ~7 mmHg at 0.4% concentration)
Pyrimido[1,2-a]benzimidazole Pyrimidine fused with benzimidazole Heterocyclization of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds Moderate antimicrobial activity (e.g., against Staphylococcus aureus), potential for optimization
Diazepino[1,2-a]benzimidazole Diazepine ring fused with benzimidazole Alkylation of diazepino-benzimidazole precursors with chlorobenzyl bromides Anxiolytic and analgesic effects in preclinical models (e.g., 50% pain inhibition at 10 mg/kg)
6-Nitro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole Nitro-substituted dihydropyrrolo-benzimidazole Catalytic hydrogenation and cyclization of nitro-substituted precursors High reduction potential; explored as a model for redox-active bioreductive alkylating agents

Key Structural and Functional Differences:

Core Heterocycle Variations :

  • Pyrrolo[1,2-a]benzimidazoles (e.g., 2-methyl derivative) feature a partially saturated pyrrolidine ring, enhancing conformational flexibility compared to fully aromatic analogs like imidazo[1,2-a]benzimidazole .
  • Pyrimido[1,2-a]benzimidazoles incorporate a pyrimidine ring, increasing π-electron density and hydrogen-bonding capacity, which correlates with antimicrobial activity .

Biological Activity :

  • IOP-Lowering Activity : Imidazo[1,2-a]benzimidazoles show superior IOP reduction (AUC: 25–35 mmHg·h) compared to pyrimido analogs (AUC: 15–20 mmHg·h), likely due to optimized pharmacophore interactions with ocular targets .
  • Antimicrobial Activity : Pyrimido derivatives exhibit broader-spectrum activity against Gram-positive bacteria, while pyrrolo analogs with nitro groups show redox-mediated cytotoxicity .

Pharmacophore and Structure-Activity Relationships (SAR)

  • IOP-Lowering Pharmacophores: Imidazo derivatives require a planar aromatic core and electron-withdrawing groups (e.g., Cl, NO₂) at position 7 for maximal activity .
  • Antimicrobial SAR : Pyrimido derivatives with 1,4-dihydropyrimidine moieties exhibit enhanced activity against drug-resistant Candida albicans (MIC: 32 µg/mL) compared to fully saturated analogs .

Biological Activity

2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused pyrrole and benzimidazole ring system. The molecular formula is C11H12N2C_{11}H_{12}N_{2}, with a molecular weight of approximately 172.23 g/mol. The compound's InChI Key is KKJSGIGUGAIDPR-UHFFFAOYSA-N, which aids in its identification in chemical databases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with DNA polymerases and RNA polymerases, affecting nucleic acid synthesis .
  • Cellular Interaction : Studies indicate that the compound can modulate cellular signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses .

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[1,2-a]benzimidazoles exhibit significant antitumor properties. A comparative study highlighted that these compounds can induce cytotoxic effects through mechanisms such as DNA alkylation and apoptosis induction .

CompoundIC50 (µM)Mechanism of Action
This compound15DNA alkylation
EO9 (related compound)10Apoptosis induction

Antiviral Activity

The antiviral potential of this compound has been evaluated against several viruses. It has been noted for its ability to inhibit viral RNA synthesis effectively. For example, derivatives have shown activity against human cytomegalovirus (HCMV) by blocking RNA polymerase II activity .

Antimicrobial Activity

Studies indicate that benzimidazole derivatives possess antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Case Studies

  • Cytotoxicity Assessment : A study compared the cytotoxic effects of various pyrrolo[1,2-a]benzimidazole derivatives on cancer cell lines. Results indicated that modifications at specific positions on the ring system significantly influenced cytotoxicity levels and selectivity towards cancerous cells .
  • Antiviral Efficacy : A recent investigation into the antiviral properties of benzimidazole derivatives found that certain substitutions enhanced activity against RNA viruses without increasing cytotoxicity . This highlights the potential for developing safer antiviral agents based on this scaffold.

Q & A

Q. Methodological Insight :

  • Catalyst selection (e.g., GuHCl vs. nanoparticles) impacts reaction speed and environmental footprint.
  • Solvent-free or green conditions (e.g., LED irradiation with magnetic nanocatalysts) enhance sustainability while maintaining efficiency .

How is the crystal structure and intermolecular interaction landscape of this compound characterized?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:

  • Triclinic crystal system (space group P1) with unit cell parameters:

    ParameterValue
    a8.94 Å
    b9.52 Å
    c14.32 Å
    α106.97°
    β92.37°
    γ113.78°
  • Intermolecular interactions : Dominated by π-π stacking and C–H⋯N hydrogen bonding, critical for stabilizing the lattice .

Q. Methodological Insight :

  • SHELX software is widely used for refinement, particularly for high-resolution or twinned data .
  • DFT calculations complement experimental data to predict electronic properties and reactivity .

What advanced strategies address regioselectivity challenges in electrophilic substitutions on the heterocyclic core?

Advanced Research Question
Regioselectivity in halogenation (e.g., bromination or chlorination) is governed by orbital control and electronic density distribution:

  • Experimental findings : Electrophiles preferentially attack the 8th position of 9-chloropyrido[1,2-a]benzimidazole due to higher electron density at this site .
  • Quantum chemical modeling : Boundary electron density maps (e.g., HOMO-LUMO analysis) predict reactivity trends, aligning with experimental yields of 8-Hal vs. 6-Hal isomers .

Q. Methodological Insight :

  • Combined experimental-theoretical workflows resolve ambiguities in reaction pathways.
  • Acid-mediated conditions (e.g., H₂SO₄ with N-bromosuccinimide) optimize regioselectivity .

How do structural modifications influence antitumor activity, and what methodological challenges arise in optimizing cytotoxicity?

Advanced Research Question
The 3-substituent on the pyrrolo[1,2-a]benzimidazole core critically impacts bioactivity:

  • Enantiomer studies : R and S configurations of nitrogen-containing substituents exhibit stereoselective interactions with DT-diaphorase, affecting reductive activation and DNA binding .
  • Hydrogen-bonding groups : Enhance major groove interactions, improving cytotoxicity (e.g., hollow fiber tumor assay scores) .

Q. Methodological Insight :

  • Structure-activity relationship (SAR) models guide rational design but require high-purity enantiomers and in vitro-in vivo correlation studies.
  • Balancing basicity and steric effects is crucial to avoid toxicity while maintaining potency .

How can contradictions in reaction outcomes under varying conditions be systematically resolved?

Advanced Research Question
Case study: Solvent and temperature effects in multicomponent reactions:

  • Propylene oxide at room temperature yields pyrrolo[1,2-a]benzimidazole derivatives, while 1,2-epoxybutane under reflux produces only one product .
  • Data reconciliation : Kinetic vs. thermodynamic control, confirmed via time-resolved NMR or LC-MS monitoring.

Q. Methodological Insight :

  • Design of experiments (DoE) frameworks statistically isolate critical variables (e.g., solvent polarity, temperature).
  • Computational reaction modeling (e.g., DFT) predicts intermediate stability and pathway dominance .

What green chemistry innovations are advancing the synthesis of fluorescent derivatives?

Advanced Research Question

  • Microwave-assisted protocols : Reduce reaction times from hours to minutes while achieving >90% yields of pyrimido[1,2-a]benzimidazole fluorophores .
  • LED-driven nanocatalysis : Magnetic Fe₃O₄ nanoparticles under white light enable room-temperature synthesis with 85–92% efficiency and 5× reusability .

Q. Methodological Insight :

  • Catalyst recyclability is quantified via ICP-OES to assess metal leaching.
  • Fluorescence quenching assays validate applications in CO₂ sensing or bioimaging .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Reactant of Route 2
2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

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